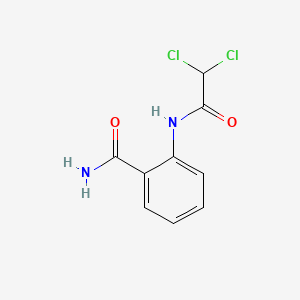

Benzamide, 2-((dichloroacetyl)amino)-

Description

Significance in Modern Chemical and Biological Research Paradigms

Benzamide (B126), 2-((dichloroacetyl)amino)- is a chemical entity belonging to the larger class of benzamides, which are compounds derived from benzoic acid. The core structure of benzamides serves as a versatile scaffold in medicinal chemistry and materials science. The specific compound, with the chemical formula C₉H₈Cl₂N₂O₂, is synthesized through the reaction of 2-aminobenzamide (B116534) with dichloroacetyl chloride. Current time information in Chaves County, US. While extensive research on this particular molecule is not widely documented in publicly available literature, its structural components suggest potential areas of scientific interest.

The presence of the dichloroacetyl group is notable. Dichloroacetate, a related small molecule, has been investigated for its role in modulating cellular metabolism, which has implications for various research areas. The benzamide moiety itself is a well-established pharmacophore found in numerous approved drugs, hinting at the potential for its derivatives to exhibit biological activity.

Physicochemical Properties of Benzamide, 2-((dichloroacetyl)amino)-

| Property | Value |

|---|---|

| CAS Number | 88203-03-6 |

| Molecular Formula | C₉H₈Cl₂N₂O₂ |

| Molecular Weight | 247.08 g/mol |

| Synonyms | 2-((dichloroacetyl)amino)benzamide; 2-[(2,2-dichloroacetyl)amino]benzamide |

This table contains basic chemical information for the specified compound.

Overview of Research Trajectories for Benzamide Derivatives in Scholarly Inquiry

The broader family of benzamide derivatives has been the subject of extensive research, revealing a wide array of biological activities. This research provides a context for the potential significance of Benzamide, 2-((dichloroacetyl)amino)-.

Antimicrobial and Antifungal Applications: A significant area of investigation for benzamide derivatives is their potential as antimicrobial and antifungal agents. foodb.canih.gov Studies have shown that various substituted benzamides exhibit inhibitory activity against a range of bacterial and fungal strains. foodb.canih.gov For instance, certain novel benzamide derivatives have demonstrated potent activity against pathogenic bacteria. nih.gov The synthesis of new 2-aminobenzamide derivatives has also yielded compounds with significant antimicrobial potential. nih.govresearchgate.net

Anticancer Research: Benzamide derivatives are prominent in the field of oncology. They have been explored as inhibitors of various enzymes that play crucial roles in cancer cell proliferation and survival. One major area of focus is their use as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce cell death in cancer cells. Current time information in Chaves County, US. Another key target is the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are involved in DNA repair. Inhibiting PARP can be particularly effective in cancers with specific DNA repair defects.

Furthermore, some benzamide derivatives have been designed to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy. wikipedia.orgchemeo.com For example, a novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, which is responsible for pumping anticancer drugs out of cancer cells. wikipedia.orgchemeo.com

The diverse biological activities of the benzamide scaffold underscore the continued interest in synthesizing and evaluating new derivatives. While specific, in-depth research on Benzamide, 2-((dichloroacetyl)amino)- remains limited in the public domain, the established importance of the benzamide class in medicinal chemistry suggests that it and other similar compounds may hold potential for future scientific discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88203-03-6 |

|---|---|

Molecular Formula |

C9H8Cl2N2O2 |

Molecular Weight |

247.07 g/mol |

IUPAC Name |

2-[(2,2-dichloroacetyl)amino]benzamide |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-7(11)9(15)13-6-4-2-1-3-5(6)8(12)14/h1-4,7H,(H2,12,14)(H,13,15) |

InChI Key |

CTPFAVZEPCBUKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of Benzamide (B126), 2-((dichloroacetyl)amino)-

The synthesis of the core structure of Benzamide, 2-((dichloroacetyl)amino)- typically involves the acylation of an aminobenzamide precursor.

The primary and most direct route to Benzamide, 2-((dichloroacetyl)amino)- involves the reaction of 2-aminobenzamide (B116534) with dichloroacetyl chloride or a related activated form of dichloroacetic acid. This reaction is a classic example of N-acylation.

Key reaction conditions that are often optimized include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed to dissolve the reactants and facilitate the reaction.

Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation, and then allowed to warm to room temperature to ensure completion.

One patented method describes the synthesis of benzamide by reacting benzoic acid with phosphorus oxychloride and ammonia (B1221849) water. This process utilizes an extraction reaction mechanism to improve yield and purity, achieving a product purity of over 98.5% and a total yield exceeding 85%. google.com Another approach involves the direct condensation of benzoic acids and amines. researchgate.net

The synthesis of Benzamide, 2-((dichloroacetyl)amino)- relies on two key precursors:

2-Aminobenzamide: This starting material provides the core benzamide structure. It can be synthesized from isatoic anhydride (B1165640) by reaction with an appropriate N-nucleophile. mdpi.comresearchgate.net

Dichloroacetylating Agent: Dichloroacetyl chloride is the most common reagent for introducing the dichloroacetyl group. Alternatively, dichloroacetic anhydride or dichloroacetic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) can be used.

The choice of reagents can influence the reaction's efficiency and the purity of the final product. For instance, the use of highly pure starting materials is crucial to minimize side reactions.

Strategic Synthesis of Novel Benzamide, 2-((dichloroacetyl)amino)- Analogues and Derivatives

The modification of the core Benzamide, 2-((dichloroacetyl)amino)- structure is of interest for developing new compounds with potentially enhanced properties.

Modifications can be introduced at several positions on the benzamide ring or by altering the acyl chain.

Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring of the 2-aminobenzamide precursor can lead to a diverse range of analogues. For example, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized. nih.gov Similarly, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been created through esterification, cyanation, cyclization, and aminolysis reactions. nih.gov

Modification of the Dichloroacetyl Group: While the focus is on the dichloroacetyl group, replacing it with other haloacetyl groups (e.g., difluoroacetyl, dibromoacetyl) would yield different analogues.

Derivatization of the Amide Groups: The primary amide (-CONH2) or the secondary amide (-NHCO-) could potentially be further functionalized, although this is less common for maintaining the core structure.

A study on the synthesis of 2-aminobenzamide derivatives from isatoic anhydride explored both conventional heating and microwave-assisted methods. mdpi.comresearchgate.net Another research effort focused on synthesizing novel α-aminoamide derivatives containing different benzoheterocyclic moieties. nih.gov

Modern synthetic techniques are employed to improve the efficiency and environmental footprint of benzamide synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for amide bond formation. tandfonline.com The principle behind this is the efficient heating of the reaction mixture by microwaves, leading to faster reaction rates. youtube.comyoutube.com For instance, the microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone has been used to synthesize benzamides, proving to be more effective than conventional heating. researchgate.net However, for the synthesis of some 2-aminobenzamide derivatives, conventional heating in DMF was found to yield better results than microwave irradiation, possibly due to the thermal sensitivity of the compounds. mdpi.comresearchgate.net

Ultrasonic Irradiation: The use of ultrasonic waves can also accelerate reactions by promoting better mixing and mass transfer. A green and efficient method for preparing benzamide derivatives involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable catalyst. researchgate.net

Catalysis: The use of catalysts, such as Lewis acids or solid-supported catalysts, can enhance the rate and selectivity of the acylation reaction. researchgate.netnumberanalytics.com For example, a diatomite earth-supported ionic liquid with ZrCl4 has been used as a highly efficient and reusable catalyst for benzamide synthesis under ultrasonic irradiation. researchgate.net

| Technique | Description | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Reduced reaction times, often improved yields. | tandfonline.comyoutube.comyoutube.comresearchgate.net |

| Ultrasonic Irradiation | Employs high-frequency sound waves to promote the reaction. | Enhanced reaction rates, improved mixing. | researchgate.net |

| Catalysis | Involves the use of a substance to increase the rate of a chemical reaction. | Increased efficiency, selectivity, and potential for milder reaction conditions. | researchgate.netnumberanalytics.com |

Mechanistic Studies of Benzamide Formation and Related Chemical Rearrangements

The formation of the amide bond in benzamides is a well-understood process. The general mechanism for the acylation of an amine with an acyl chloride involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.

In the context of synthesizing Benzamide, 2-((dichloroacetyl)amino)-, the amino group at the 2-position of 2-aminobenzamide acts as the nucleophile, attacking the carbonyl carbon of dichloroacetyl chloride.

Related chemical rearrangements in amide synthesis include:

Beckmann Rearrangement: This reaction converts an oxime into an amide. masterorganicchemistry.com While not a direct route to the title compound, it is a fundamental transformation in amide chemistry. The process involves the rearrangement of an oxime, typically catalyzed by acid, to form an amide or a nitrile. masterorganicchemistry.com

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. youtube.com For instance, benzamide can be rearranged to aniline. youtube.com The mechanism involves the deprotonation of the amide, reaction with a halogen to form an N-haloamide, and subsequent rearrangement to an isocyanate intermediate, which is then hydrolyzed to the amine. youtube.com

Benzilic Acid Rearrangement: This reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.org This is not directly applicable to the synthesis of the title compound but is a classic rearrangement in organic chemistry involving carbonyl compounds. wikipedia.orgwiley-vch.de

The mechanism for the Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid has also been proposed. This involves the formation of a superelectrophilic intermediate. nih.gov

Cycloaddition Approaches and Ketene Chemistry in Amide Synthesis

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic, and particularly heterocyclic, compounds. In the context of benzamide derivatives, these reactions can be employed to build complex molecular scaffolds. For instance, 1,3-dipolar cycloaddition reactions are a notable strategy. Research has demonstrated the use of α-amino acid-based [3+2] cycloaddition reactions to synthesize a variety of heterocyclic rings. beilstein-journals.org A specific example involves the reaction of 2-bromobenzaldehydes, 2-aminoisobutyric acid, and maleimides, which undergo a [3+2] cycloaddition to form initial products that can be further transformed into complex structures like pyrrolo[2,1-a]isoquinolines. beilstein-journals.org

Another relevant transformation is the cycloaddition of thioamides with activated alkynes, which leads to the formation of dihydrothiophene rings. mdpi.com While not directly involving a benzamide, this highlights a pathway where an amide-like functional group is a key participant in a cycloaddition that forms a new heterocyclic system. mdpi.com

The chemistry of N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, a compound structurally related to the title molecule, provides a clear example of heterocyclic ring formation. This substrate can be used to synthesize 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net The synthesis of these heterocycles is achieved from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, showcasing the transformation of a side chain on a dichloroethyl benzamide backbone into a new ring system. researchgate.net

The table below summarizes findings on cycloaddition reactions relevant to amide and heterocycle synthesis.

| Reactants | Reaction Type | Product Type | Ref. |

| 2-Bromobenzaldehydes, 2-aminoisobutyric acid, maleimides | [3 + 2] Cycloaddition | Pyrrolo[2,1-a]isoquinolines | beilstein-journals.org |

| 2-Chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides, activated alkynes | 1,3-Dipolar Cycloaddition | 2-(Thiophen-3(2H)-ylidene)-1,3-dithioles | mdpi.com |

| N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivative | Heterocyclisation | 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles | researchgate.net |

Intramolecular Ring Expansion and Heterocyclic Transformations Involving Benzamide Moieties

Intramolecular reactions provide an elegant pathway to complex cyclic systems, often with high regioselectivity and stereoselectivity. The intramolecular Schmidt reaction, for example, is a useful method for synthesizing lactams. nih.gov While this reaction typically yields fused lactams, specific substrates can be steered toward producing bridged ring systems that contain a nitrogen atom at the bridgehead. nih.gov This approach has been successfully applied to create bridged heterocycles containing orthoamides, which are stable analogues of tetrahedral intermediates in amide addition reactions. nih.gov

Ring expansion reactions have also been employed to create bridged keto amides. In one instance, a ring expansion under reductive conditions using sodium naphthalenide was a key step in synthesizing the core skeleton of cripowellins. nih.gov

Heterocyclic transformations are also fundamental in synthesizing substituted benzamides. A prominent example is the synthesis of 2-aminobenzamide derivatives starting from isatoic anhydride. nih.gov This method involves the ring-opening of the isatoic anhydride by an amine, a reaction that can be conducted conventionally via reflux in DMF or accelerated using microwave irradiation. nih.gov This transformation serves as a direct route to the 2-aminobenzamide core structure, which can then be further functionalized. nih.gov

Further demonstrating heterocyclic transformations, N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide can be converted into heterocyclic derivatives such as N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide. researchgate.net This process transforms the isothiocyanate group into a substituted oxadiazole ring, effectively modifying the side chain of the parent benzamide. researchgate.net

Investigation of Catalytic Systems and Solvent Effects on Reaction Outcomes

The outcome of chemical syntheses involving benzamides is highly dependent on the choice of catalysts and solvents. These factors can significantly influence reaction rates, yields, and even the final product structure.

In the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a cobalt-based catalytic system is employed for an initial oxidation step. google.com The reaction uses N-hydroxyphthalimide and cobalt acetylacetonate (B107027) as catalysts in a dichloromethane solvent. google.com Later steps in this multi-step synthesis utilize concentrated sulfuric acid for nitration, highlighting how different reaction conditions are required for sequential transformations. google.com

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride illustrates the impact of both solvent and energy input. The reaction proceeds in dimethylformamide (DMF), and a comparison between conventional heating and microwave-assisted methods shows that the latter can significantly reduce reaction times from hours to minutes while maintaining good to excellent yields. nih.gov

Catalysts are also crucial in C-N bond formation to produce amides. The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves treating an intermediate with thionyl chloride in the presence of a catalytic amount of DMF. nih.gov Furthermore, various transition metals, including cobalt, copper, and palladium, have been investigated for the synthesis of related heterocyclic structures like 2-aminobenzimidazoles from 2-aminoanilines. researchgate.net

Solvent and base systems also play a pivotal role. The synthesis of 2-chlorobenzamides has been achieved by reacting 2-chlorobenzoyl chloride with an amine in an ethanolic sodium hydroxide (B78521) solution, demonstrating a straightforward base-mediated acylation. ctppc.org In a different approach for coupling amides with ketones, a transition-metal-free method was developed using LiHMDS as a base and diethyl ether (Et₂O) as the solvent, which were found to provide the best yields after optimization studies. organic-chemistry.org

The following table summarizes various catalytic and solvent systems used in the synthesis of benzamide derivatives and related compounds.

| Reaction Type | Catalyst(s) | Solvent(s) | Key Findings | Ref. |

| Aerobic Oxidation | N-hydroxyphthalimide, Cobalt acetylacetonate | Dichloromethane | Effective for oxidation step in multi-step synthesis. | google.com |

| Amide Synthesis | None (Microwave-assisted) | DMF | Microwave irradiation reduces reaction time from 6 hours to 5-10 minutes. | nih.gov |

| Amide Coupling | LiHMDS (Base) | Diethyl ether (Et₂O) | Optimal solvent and base for transition-metal-free coupling of amides and ketones. | organic-chemistry.org |

| Acylation | NaOH (Base) | Ethanol | Simple conditions for synthesis of 2-chlorobenzamides. | ctppc.org |

| Acyl Chloride Formation | DMF (Catalyst) | Thionyl Chloride | Catalytic DMF facilitates the formation of the acyl chloride intermediate. | nih.gov |

| Cyclization | Cobalt, Copper, or Palladium catalysts | Various | Different metal catalysts are effective for synthesizing 2-aminobenzimidazoles. | researchgate.net |

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Characterization Techniques Applied to Benzamide (B126), 2-((dichloroacetyl)amino)- and its Analogues

Spectroscopic methods are indispensable for probing the molecular framework of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide complementary information that, when combined, allows for a comprehensive structural assignment.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize benzamide derivatives. mdpi.com

In the ¹H NMR spectrum of a typical 2-aminobenzamide (B116534) analogue, distinct signals corresponding to the aromatic protons, the amide protons, and any substituent protons can be observed. For instance, in 2-Amino-N-(p-tolyl)benzamide, the aromatic protons appear in the range of δ 6.68-7.45 ppm, while the methyl protons of the tolyl group present as a sharp singlet at δ 2.33 ppm. mdpi.comnih.gov The protons of the primary amine (NH₂) and the secondary amide (NH) typically appear as broad singlets, with the NH₂ signal for this analogue observed at δ 5.43 ppm and the amide NH at δ 7.76 ppm. mdpi.comnih.gov For Benzamide, 2-((dichloroacetyl)amino)-, one would anticipate a characteristic singlet for the dichloromethyl proton (-CHCl₂) and distinct signals for the N-H protons of the primary amide and the secondary dichloroacetamide group.

The ¹³C NMR spectrum provides information on the carbon skeleton. In 2-Amino-N-(p-tolyl)benzamide, the carbonyl carbon of the amide group is observed at δ 167.6 ppm, while the aromatic carbons resonate between δ 116.4 and 148.9 ppm. mdpi.comnih.gov The methyl carbon of the tolyl group appears at δ 21.0 ppm. mdpi.comnih.gov For Benzamide, 2-((dichloroacetyl)amino)-, the dichloromethyl carbon would exhibit a characteristic chemical shift, and the two carbonyl carbons would be distinguishable.

A study on N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the presence of rotational isomers (rotamers) due to the hindered rotation around the amide C-N bond, which results in a doubling of signals in both ¹H and ¹³C NMR spectra. scielo.br This phenomenon could also be relevant for Benzamide, 2-((dichloroacetyl)amino)-.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Aminobenzamide Analogues mdpi.comnih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-Amino-N-(4-fluorophenyl)benzamide | 10.04 (s, 1H, NH), 7.71–7.74 (dd, 2H), 7.62 (d, 1H), 7.14–7.20 (m, 3H), 6.75 (d, 1H), 6.59 (t, 1H), 6.33 (s, 2H, NH₂) | 168.3, 158.2 (d, J=238.1 Hz), 151.0, 136.1, 132.6, 129.1, 122.9 (d, J=7.8 Hz), 116.9, 115.7, 115.5 (d, J=22.1 Hz), 115.3 |

| 2-Amino-N-(p-tolyl)benzamide | 7.76 (s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68–6.70 (m, 2H), 5.43 (s, 2H, NH₂), 2.33 (s, 3H, CH₃) | 167.6, 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4, 21.0 |

Spectra recorded in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C.

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound by providing a highly accurate measurement of its molecular mass. This allows for the determination of the molecular formula with a high degree of confidence. For example, in the characterization of acetamide-chalcone derivatives, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to confirm their structures. mdpi.com

In the mass spectrum of 2-aminobenzamide analogues, the molecular ion peak [M]⁺ is typically observed. mdpi.com For instance, the mass spectrum of 2-Amino-N-(p-tolyl)benzamide shows a molecular ion peak at m/z 226, corresponding to its molecular weight. mdpi.comnih.gov Similarly, 2-Amino-N-(4-fluorophenyl)benzamide exhibits its molecular ion peak at m/z 230. nih.gov For Benzamide, 2-((dichloroacetyl)amino)-, HRMS would be expected to show a characteristic isotopic pattern for the two chlorine atoms, providing further confirmation of the structure. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. arkat-usa.org Notably, 2-aminobenzamide itself has been utilized as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where it can induce in-source decay of peptides and proteins. acs.org

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectra of 2-aminobenzamide derivatives exhibit characteristic absorption bands. mdpi.com

Key vibrational frequencies include the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups, which typically appear in the region of 3200-3500 cm⁻¹. mdpi.comnih.gov For example, 2-Amino-N-(p-tolyl)benzamide shows strong bands at 3464, 3361, and 3273 cm⁻¹. mdpi.comnih.gov The C=O stretching vibration of the amide carbonyl group gives rise to a strong absorption band, typically around 1630-1680 cm⁻¹. In 2-Amino-N-(p-tolyl)benzamide, this is observed at 1636 cm⁻¹. mdpi.comnih.gov The presence of the dichloroacetyl group in Benzamide, 2-((dichloroacetyl)amino)- would introduce additional characteristic vibrations, including the C-Cl stretching bands.

Computational Chemistry for Structural Insights and Reactivity Prediction

Computational modeling serves as an indispensable tool, bridging the gap between static structural data and the dynamic behavior of molecules in a biological environment. Through sophisticated calculations, it is possible to explore the potential energy surface of Benzamide, 2-((dichloroacetyl)amino)- to identify stable conformations and to understand the distribution of electrons within the molecule, which ultimately governs its interactions with biological targets.

Density Functional Theory (DFT) has emerged as a leading method for the quantum mechanical investigation of molecular systems, offering a balance between computational cost and accuracy. DFT studies on Benzamide, 2-((dichloroacetyl)amino)- would typically involve geometry optimization to find the lowest energy conformation of the molecule. In this process, the bond lengths, bond angles, and dihedral angles are systematically adjusted to minimize the total electronic energy.

Molecular Conformation:

The conformational flexibility of Benzamide, 2-((dichloroacetyl)amino)- is a key determinant of its biological activity. The molecule possesses several rotatable bonds, including the amide linkages and the bond connecting the two aromatic rings. DFT calculations can elucidate the preferred spatial arrangement of these functional groups. For instance, the planarity or twisting of the salicylanilide (B1680751) core can significantly impact its ability to bind to target proteins. The orientation of the dichloroacetyl group relative to the benzamide moiety is also critical. These computational studies can predict the most stable conformer in the gas phase or in solution, providing a foundational model for its bioactive state.

Electronic Properties:

Beyond molecular geometry, DFT is instrumental in characterizing the electronic properties of Benzamide, 2-((dichloroacetyl)amino)-. Key parameters derived from these calculations include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For Benzamide, 2-((dichloroacetyl)amino)-, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

The following tables would be populated with data from specific DFT studies on Benzamide, 2-((dichloroacetyl)amino)-, illustrating the kind of precise, quantitative information that can be obtained. As specific DFT research data for this exact compound is not publicly available, the tables below are presented as a template for how such data would be structured.

Table 1: Calculated Geometric Parameters of Benzamide, 2-((dichloroacetyl)amino)- from a Hypothetical DFT Study

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (Amide 1) | Value |

| C=O (Amide 1) | Value | |

| C-N (Amide 2) | Value | |

| C=O (Amide 2) | Value | |

| C-Cl (Dichloroacetyl) | Value | |

| Bond Angles (°) | O-C-N (Amide 1) | Value |

| C-N-C (Inter-ring) | Value | |

| O-C-N (Amide 2) | Value | |

| Dihedral Angles (°) | Ring 1 - Ring 2 Twist | Value |

| Dichloroacetyl Plane - Amide Plane | Value |

Table 2: Calculated Electronic Properties of Benzamide, 2-((dichloroacetyl)amino)- from a Hypothetical DFT Study

| Property | Value | Unit |

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Energy Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Mulliken Atomic Charges | ||

| O (Carbonyl 1) | Value | e |

| N (Amide 1) | Value | e |

| Cl (Average) | Value | e |

Mechanistic Investigations of Biological Interactions Non Clinical Contexts

Molecular Mechanisms of Target Engagement by Benzamide (B126), 2-((dichloroacetyl)amino)- and its Derivatives

No published studies were found that specifically investigate the molecular target engagement of Benzamide, 2-((dichloroacetyl)amino)-.

Enzyme Inhibition Profiles: Insights into Histone Deacetylase (HDAC) Selectivity and Potency

There is no available data in the scientific literature detailing the inhibitory activity or selectivity profile of Benzamide, 2-((dichloroacetyl)amino)- against Histone Deacetylase (HDAC) enzymes.

Modulation of Efflux Transporter Activity: Focus on ABCG2 Transporter Inhibition

No studies have been published that assess the potential for Benzamide, 2-((dichloroacetyl)amino)- to modulate the activity of the ABCG2 transporter or any other efflux pumps.

Cellular Level Responses in In Vitro Models

Specific investigations into the cellular responses induced by Benzamide, 2-((dichloroacetyl)amino)- in in vitro models have not been reported in the available literature.

Analysis of Cell Cycle Progression and Arrest

There are no experimental data available that analyze the effects of Benzamide, 2-((dichloroacetyl)amino)- on cell cycle progression or its potential to induce cell cycle arrest in any cell line.

Investigation of Induced Programmed Cell Death Pathways

The capacity of Benzamide, 2-((dichloroacetyl)amino)- to induce programmed cell death, such as apoptosis, and the mechanistic pathways involved have not been a subject of published scientific inquiry.

Mechanistic Basis of Antiviral and Antimicrobial Activities

While general statements in non-primary literature sources suggest potential antimicrobial and antiviral properties for Benzamide, 2-((dichloroacetyl)amino)-, no peer-reviewed studies detailing the mechanistic basis, scope of activity, or specific microbial or viral targets could be identified. Therefore, there is no scientific evidence to report on this topic.

Inhibition of Viral Pathogens in Cellular Assays

There is no available scientific literature detailing the investigation of Benzamide, 2-((dichloroacetyl)amino)- for its potential to inhibit viral pathogens in cellular assays. While other benzamide derivatives have been explored for antiviral properties, these findings cannot be attributed to the specific compound .

Antifungal and Antibacterial Action Mechanisms in Microbial Systems

Similarly, there are no published studies on the antifungal or antibacterial action mechanisms of Benzamide, 2-((dichloroacetyl)amino)- in microbial systems. Research on related molecules, such as 2-aminobenzamide (B116534) derivatives, has shown some antimicrobial potential. For instance, the dichloroacetyl moiety is a known pharmacophore in the antibiotic chloramphenicol, where it plays a role in its mechanism of action. However, this information is not directly applicable to Benzamide, 2-((dichloroacetyl)amino)- , and any extrapolation would be speculative without direct experimental evidence.

Due to the absence of specific research data, interactive data tables summarizing research findings for this compound cannot be generated.

Applications in Contemporary Chemical Biology and Crop Protection Research

Role as Chemical Probes and Lead Compounds in Drug Discovery Research

While primarily recognized for its agricultural applications, the structural backbone of 2-((dichloroacetyl)amino)benzamide, featuring an anthranilamide core and a dichloroacetamide group, is pertinent to drug discovery. These chemical moieties are present in various biologically active molecules, making the compound and its analogues subjects of interest for developing novel therapeutic agents.

The development of biologically active compounds based on the 2-((dichloroacetyl)amino)benzamide scaffold follows established medicinal chemistry principles. The anthranilic acid amide (anthranilamide) structure serves as a versatile nucleus for creating compound libraries for structure-activity relationship (SAR) analysis. nih.gov Functional groups on this core, such as the carboxylic amide and the amino group, can be chemically modified to interact with various biological targets. nih.gov

Research into related structures provides insight into the design principles. For instance, studies on N-substituted acetamide (B32628) derivatives show that modifying the groups attached to the amide nitrogen can lead to potent and selective antagonists for therapeutic targets like the P2Y₁₄ receptor, which is implicated in inflammatory diseases. nih.gov Furthermore, research on the metabolism of dichloroacetamide safeners in mammalian systems reveals that they interact with key enzyme families, including cytochrome P450s (CYPs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CESs). uiowa.edu Understanding these metabolic interactions is crucial for designing analogues with improved pharmacokinetic profiles and desired biological activity. The study of how a series of 21 different dichloroacetamides interact with a specific binding site in maize demonstrates a clear correlation between chemical structure and biological effectiveness, a principle that is directly transferable to drug design. nih.gov

The search for new chemical entities (chemotypes) with improved or novel biological functions often involves using existing structures as a starting point. The anthranilamide scaffold, a key feature of 2-((dichloroacetyl)amino)benzamide, is actively studied for the development of pharmaceuticals targeting biochemical pathways in various diseases. nih.gov Amides of anthranilic acid have been investigated for a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. nih.gov

Recent drug discovery efforts have successfully identified novel N-substituted acetamide derivatives as promising lead compounds for treating conditions like acute gouty arthritis. nih.gov One such compound demonstrated potent antagonistic activity against the P2Y₁₄ receptor, favorable bioavailability, and the ability to decrease inflammatory responses in preclinical models. nih.gov These findings highlight the potential of the N-substituted acetamide chemotype, which includes the dichloroacetamide moiety, to yield potent modulators of biological function, paving the way for the development of new therapeutics.

Interdisciplinary Research Contexts and Synergistic Approaches

Research on 2-((dichloroacetyl)amino)benzamide and related dichloroacetamides extends beyond pure agricultural science, creating interdisciplinary links with environmental chemistry, toxicology, and molecular biology. Their widespread use has prompted studies into their environmental fate and effects. acs.org Dichloroacetamide safeners like benoxacor (B1667998) and furilazole (B1662145) have been detected in Midwestern U.S. streams, raising questions about their persistence and mobility in aqueous environments. usgs.gov

Studies on the hydrolysis of these compounds under different pH conditions are crucial for modeling their environmental fate and predicting their stability in soil and water. nih.gov This research has revealed that some safeners can transform under environmentally relevant conditions to yield degradation products that may possess their own biological activity. nih.gov

Furthermore, the mechanism of safener action—involving the modulation of gene expression and enzyme activity (e.g., GST and CYPs)—is a subject of intense molecular-level investigation. uiowa.edunih.gov The study of how these agrochemicals are metabolized in mammalian systems provides a synergistic link between agricultural practices and human health risk assessment, examining whether they can induce the same detoxifying enzymes in non-target species. uiowa.edu This body of work underscores a holistic research approach, evaluating not only the efficacy of these compounds but also their broader impact on ecosystems and non-target organisms.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Elucidation of Key Structural Elements for Biological Activities

The biological activity of derivatives related to Benzamide (B126), 2-((dichloroacetyl)amino)- is significantly influenced by the nature and position of substituents on the benzamide scaffold. The dichloroacetyl group, in particular, has been identified as a crucial component for the antimicrobial activity observed in related compounds like chloramphenicol. nih.gov

Key structural elements that are critical for the biological activities of this class of compounds include:

The Benzamide Ring System: The aromatic ring serves as a scaffold, providing a rigid framework for the spatial orientation of the functional groups. Substitutions on this ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity. For instance, in a series of 2-aminobenzamide (B116534) derivatives, substitutions on the phenyl ring were found to significantly impact their antimicrobial potential.

The Amide Linkages (-CONH₂ and -NHCO-): The two amide groups present in Benzamide, 2-((dichloroacetyl)amino)- are capable of forming hydrogen bonds, which are critical for interactions with biological macromolecules such as enzymes and receptors. The planarity of the amide bond also imposes conformational constraints on the molecule.

Quantitative and Qualitative Correlations Between Structural Modifications and Observed Biological Responses

While specific quantitative data for a broad series of "Benzamide, 2-((dichloroacetyl)amino)-" analogs is not extensively available in the public domain, qualitative correlations can be drawn from studies on related benzamide derivatives.

For instance, in the development of antimicrobial 2-aminobenzamide derivatives, the nature of the substituent on the amide nitrogen was found to be a key determinant of activity. A study on a series of these compounds revealed that specific substitutions led to potent antifungal activity against Aspergillus fumigatus and moderate to good antibacterial activity against various bacterial strains.

To illustrate the impact of structural modifications on biological activity in a related series of 2-aminobenzamide derivatives, the following table summarizes the antimicrobial screening results from a study on this class of compounds.

| Compound ID | R-Group on Amide Nitrogen | Antibacterial Activity | Antifungal Activity |

| 1 | 4-Fluorophenyl | Moderate | Moderate |

| 2 | 4-Chlorophenyl | Moderate | Good |

| 7 | p-Tolyl | Good | Moderate |

| 9 | 4-Chlorobenzyl | Good | Good |

This table is illustrative and based on findings for 2-aminobenzamide derivatives, not directly for 2-((dichloroacetyl)amino)benzamide analogs, as specific data for the latter is limited.

From this, it can be inferred that modifications to the substituent attached to the primary amide of the benzamide core in "Benzamide, 2-((dichloroacetyl)amino)-" would likely result in significant changes in biological activity. The introduction of different aryl or alkyl groups could alter the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.

Computational Modeling and Cheminformatics Approaches for SAR/SPR-Guided Design

Computational modeling and cheminformatics are powerful tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds with improved activity and selectivity. While specific computational studies focused solely on "Benzamide, 2-((dichloroacetyl)amino)-" are not widely reported, the general principles of these approaches are applicable.

Pharmacophore Modeling: Based on the known active benzamide derivatives, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and electron-withdrawing elements. The dichloroacetyl group and the amide functionalities of "Benzamide, 2-((dichloroacetyl)amino)-" would be key features in such a model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For a series of "Benzamide, 2-((dichloroacetyl)amino)-" analogs, various physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) could be calculated and correlated with their measured biological activity. This would allow for the prediction of the activity of novel, unsynthesized compounds and guide the design of more potent analogs.

Molecular Docking: If a biological target for "Benzamide, 2-((dichloroacetyl)amino)-" is identified, molecular docking simulations can be employed to predict the binding mode and affinity of the compound within the target's active site. These simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can then be used to design modifications to the lead compound that enhance these interactions and improve its potency.

Future Research Directions and Emerging Paradigms

Advancements in Synthetic Methodologies for Diversification

The exploration of the full potential of "Benzamide, 2-((dichloroacetyl)amino)-" and its derivatives is intrinsically linked to the development of versatile and efficient synthetic strategies. Future research in this area is expected to focus on creating a diverse library of analogues for structure-activity relationship (SAR) studies.

Key research thrusts will likely include:

Development of One-Pot Synthesis Methods: Drawing inspiration from the synthesis of related compounds like 2-amino-3,5-dichloro-N-methylbenzamide, researchers are likely to pursue one-pot methodologies. patsnap.comgoogle.com These methods, which involve multiple reaction steps in a single reactor, offer advantages in terms of reduced cost, time, and environmental waste. google.com For "Benzamide, 2-((dichloroacetyl)amino)-", this could involve the sequential amidation of a benzoic acid precursor followed by dichloroacetylation in a single, streamlined process.

Novel Chlorination and Functionalization Techniques: The dichloroacetyl group is a key feature of this compound class. Research into more selective and efficient chlorination reagents and techniques will be crucial. For instance, the use of trichloroisocyanuric acid has been shown to be effective in the synthesis of chlorinated benzamides. patsnap.comgoogle.com Future work may explore even milder and more sustainable chlorinating agents. Furthermore, diversification will depend on the ability to introduce a wide range of substituents onto the benzamide (B126) core. Methodologies for late-stage functionalization, which allow for the modification of complex molecules in the final steps of a synthesis, will be highly valuable.

Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate a large number of derivatives for biological screening, combinatorial chemistry approaches coupled with high-throughput synthesis platforms will be instrumental. This will enable the systematic exploration of the chemical space around the "Benzamide, 2-((dichloroacetyl)amino)-" scaffold, leading to the identification of compounds with optimized properties.

A summary of synthetic approaches for related benzamide compounds that could inform future work on "Benzamide, 2-((dichloroacetyl)amino)-" is presented in Table 1.

| Precursor | Reagents/Method | Product | Reference |

| Isatoic anhydride (B1165640) | Methylamine solution, then trichloroisocyanuric acid | 2-amino-3,5-dichloro-N-methylbenzamide | patsnap.comgoogle.com |

| 3-methyl-2-nitrobenzoate | Methylamine, then iron powder and acid | 2-amino-5-chloro-N,3-dimethylbenzamide | google.com |

| 2,6-dichlorobenzoyl chloride | Ethylene diamine or isopropyl amine | 2,6-dichlorobenzamide derivatives | ipinnovative.com |

| 1,4-naphthoquinone | 4-aminobenzoic acid, then various amines | 2-amino-1,4-naphthoquinone-benzamide derivatives | nih.gov |

Table 1: Synthetic Methodologies for Related Benzamide Derivatives

Exploration of Undiscovered Biological Targets and Pathways

The known biological activity of the dichloroacetamide class of compounds, primarily as herbicide safeners, provides a strong foundation for exploring new biological targets and pathways. acs.orgmdpi.com Future research is expected to move beyond this established role and investigate other potential applications.

Herbicide Safener Mechanisms: While it is known that dichloroacetamide safeners induce the expression of detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450s in plants, the precise molecular targets and signaling pathways are not fully elucidated. acs.orgmdpi.com Future research could employ transcriptomics, proteomics, and metabolomics to gain a deeper understanding of how these compounds regulate plant defense mechanisms. This could lead to the design of more effective and crop-specific safeners.

Antimicrobial and Insecticidal Activity: Studies on other benzamide derivatives have revealed promising antimicrobial and insecticidal properties. ipinnovative.comnih.govnih.govresearchgate.net For example, benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have shown significant larvicidal and fungicidal activities. nih.govresearchgate.net A systematic screening of "Benzamide, 2-((dichloroacetyl)amino)-" and its analogues against a panel of pathogenic bacteria, fungi, and insect pests could uncover novel lead compounds for the development of new pesticides or even therapeutic agents.

Anticancer Potential: Certain 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, inducing apoptosis. nih.gov Given the structural similarities, it would be worthwhile to investigate the anticancer potential of "Benzamide, 2-((dichloroacetyl)amino)-" derivatives. Research could focus on their effects on cell cycle regulation, apoptosis pathways, and specific cancer-related molecular targets.

Enzyme Inhibition: The amide and dichloroacetyl moieties suggest potential interactions with a variety of enzymes. High-throughput screening of "Benzamide, 2-((dichloroacetyl)amino)-" against diverse enzyme families could identify novel biological targets and pave the way for new therapeutic or agrochemical applications.

Table 2 summarizes some of the reported biological activities of related benzamide compounds, highlighting potential areas for future investigation.

| Compound Class | Biological Activity | Key Findings | Reference |

| Dichloroacetamide Safeners | Herbicide Safeners | Induce glutathione S-transferases and cytochrome P450s in plants to detoxify herbicides. | acs.orgmdpi.com |

| Benzamides with Pyridine-linked 1,2,4-oxadiazole | Fungicidal, Larvicidal | High activity against various fungi and mosquito larvae. | nih.govresearchgate.net |

| Benzamides with Pyrazole-linked 1,2,4-oxadiazole | Fungicidal, Larvicidal | Potent activity against Pyricularia oryzae and mosquito larvae. | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamides | Cytotoxic (Anticancer) | More potent than cisplatin (B142131) against certain breast and colon cancer cell lines; induces apoptosis. | nih.gov |

| 2-Aminobenzamide (B116534) derivatives | Antimicrobial, Antifungal, Insecticidal | Serve as intermediates for quinazolinone compounds with these activities. | researchgate.net |

Table 2: Biological Activities of Related Benzamide Derivatives

Challenges and Opportunities in Expanding the Research Scope of Benzamide, 2-((dichloroacetyl)amino)-

Expanding the research on "Benzamide, 2-((dichloroacetyl)amino)-" is not without its challenges, but these also present significant opportunities for innovation and deeper scientific understanding.

Challenges:

Environmental Fate and Ecotoxicology: Dichloroacetamide safeners are considered emerging environmental contaminants. nsf.govrsc.org A major challenge is understanding their persistence, mobility, and transformation in the environment. Studies have shown that they can undergo reductive dechlorination to form monochlorinated products, which may have different toxicity and mobility profiles. nsf.govrsc.org Comprehensive environmental risk assessments will be necessary before any widespread application.

Potential for Off-Target Effects: As with any biologically active compound, there is a risk of off-target effects in non-target organisms. For instance, some commercial safeners have shown developmental toxicity in zebrafish embryos. researchgate.net Thorough toxicological studies are crucial to ensure the safety of any new derivatives.

Limited Publicly Available Data: The scarcity of specific research on "Benzamide, 2-((dichloroacetyl)amino)-" itself is a significant hurdle. Researchers will need to build a foundational understanding of its properties from the ground up.

Opportunities:

Development of Greener Agrochemicals: The challenges associated with existing herbicide safeners create an opportunity to design new, more environmentally benign alternatives. By understanding the metabolic pathways of these compounds in both crops and the environment, it may be possible to develop derivatives that are effective as safeners but readily degrade into harmless products.

Bioremediation Strategies: Research into the microbial biotransformation of dichloroacetamide safeners can lead to the development of bioremediation strategies for contaminated soil and water. acs.org Identifying microorganisms and enzymes capable of degrading these compounds could provide a sustainable solution for environmental cleanup.

Repurposing for New Applications: The potential for antimicrobial, insecticidal, and anticancer activity opens up exciting avenues for repurposing this chemical scaffold beyond its traditional role in agriculture. A focused effort to explore these other biological activities could lead to the discovery of valuable new chemical entities for medicine and pest management.

Structure-Based Drug Design: As more is understood about the biological targets of this compound class, structure-based design approaches can be employed to create highly selective and potent molecules. This will require the elucidation of the three-dimensional structures of the target enzymes in complex with these ligands.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Benzamide, 2-((dichloroacetyl)amino)-, and what experimental parameters are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where dichloroacetyl chloride reacts with 2-aminobenzamide. Key parameters include:

- Slow reagent addition : To control exothermic reactions and minimize side products (e.g., hydrolysis of dichloroacetyl chloride).

- Solvent selection : Use aprotic solvents like dichloromethane or THF to stabilize intermediates.

- Purification : Recrystallization or column chromatography is essential to isolate the product from unreacted starting materials or byproducts .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and spectroscopic techniques.

Q. Which spectroscopic techniques are most reliable for characterizing Benzamide, 2-((dichloroacetyl)amino)-?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular weight confirmation (e.g., molecular ion peak at m/z 190.027 for dichlorobenzamide derivatives) and fragmentation patterns .

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., amide NH at δ 8–10 ppm) and carbon backbone structure.

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data for derivatives of Benzamide, 2-((dichloroacetyl)amino)-?

- Methodological Answer :

- Hypothesis Testing : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using software like ACD/MS Fragmenter). Discrepancies may arise from unexpected tautomerism or solvent adducts.

- Isotopic Clustering Analysis : For chlorine-containing derivatives, verify isotopic ratios (e.g., : ≈ 3:1) to confirm molecular composition .

- Collaborative Validation : Cross-validate results with independent labs or databases like NIST Standard Reference Data .

Q. What strategies improve the hydrolytic stability of Benzamide, 2-((dichloroacetyl)amino)- in aqueous biological systems?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to reduce nucleophilic attack on the amide bond.

- pH Optimization : Conduct stability studies across pH 4–9 to identify degradation thresholds. Buffered solutions (e.g., PBS) can mitigate rapid hydrolysis .

- Protective Groups : Temporarily protect the amide moiety with tert-butoxycarbonyl (Boc) groups during synthesis, followed by deprotection under controlled conditions .

Q. How can computational modeling predict the biological activity of Benzamide, 2-((dichloroacetyl)amino)- against therapeutic targets?

- Methodological Answer :

- Docking Studies : Use tools like AutoDock Vina to simulate interactions with enzymes (e.g., histone deacetylases) or receptors. Prioritize derivatives with high binding affinity scores.

- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data from in vitro assays .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize compounds with favorable drug-likeness .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.